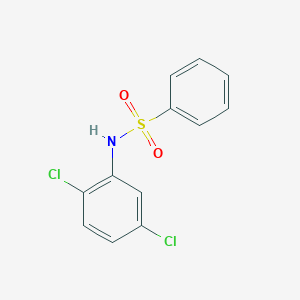

N-(2,5-dichlorophenyl)benzenesulfonamide

Description

BenchChem offers high-quality N-(2,5-dichlorophenyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,5-dichlorophenyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(2,5-dichlorophenyl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl2NO2S/c13-9-6-7-11(14)12(8-9)15-18(16,17)10-4-2-1-3-5-10/h1-8,15H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMXVRLGVIWBKCC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl2NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-(2,5-dichlorophenyl)benzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-(2,5-dichlorophenyl)benzenesulfonamide, a compound of interest within the broader class of sulfonamides, which are recognized for their diverse therapeutic potential. This document details the synthetic protocol, including quantitative data, experimental procedures, and the potential relevance of this class of compounds in disrupting cellular signaling pathways.

Core Synthesis

The synthesis of N-(2,5-dichlorophenyl)benzenesulfonamide is typically achieved through a two-step process. The first step involves the preparation of the key intermediate, benzenesulfonyl chloride, via the electrophilic aromatic substitution of benzene with chlorosulfonic acid. The subsequent step is a nucleophilic substitution reaction where the freshly prepared benzenesulfonyl chloride is treated with 2,5-dichloroaniline to yield the final product.

Experimental Protocols

Step 1: Synthesis of Benzenesulfonyl Chloride

This procedure outlines the laboratory-scale synthesis of benzenesulfonyl chloride from benzene and chlorosulfonic acid.

Materials:

-

Benzene

-

Chlorosulfonic acid

-

Chloroform

-

Crushed ice

-

Cold water

Equipment:

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Beakers

Procedure:

-

In a round-bottom flask equipped with a dropping funnel and magnetic stirrer, a solution of benzene (10 ml) in chloroform (40 ml) is prepared.[1]

-

The flask is cooled to 0°C using an ice bath.[1]

-

Chlorosulfonic acid (25 ml) is added dropwise to the stirred solution at 0°C.[1] A vigorous evolution of hydrogen chloride gas will be observed.

-

After the addition is complete and the initial evolution of hydrogen chloride has subsided, the reaction mixture is allowed to warm to room temperature.[1]

-

The reaction mixture is then carefully poured into a beaker containing crushed ice.[1]

-

The mixture is transferred to a separatory funnel, and the chloroform layer is separated.

-

The organic layer is washed with cold water and then allowed to evaporate slowly to yield the crude benzenesulfonyl chloride.[1]

Step 2: Synthesis of N-(2,5-dichlorophenyl)benzenesulfonamide

This procedure details the reaction of benzenesulfonyl chloride with 2,5-dichloroaniline to form the title compound.

Materials:

-

Benzenesulfonyl chloride (from Step 1)

-

2,5-dichloroaniline

-

Ice-cold water

-

Dilute ethanol

Equipment:

-

Reaction flask

-

Reflux condenser

-

Heating mantle

-

Buchner funnel and flask

-

Filter paper

-

Beakers

Procedure:

-

The crude benzenesulfonyl chloride obtained from the previous step is treated with a stoichiometric amount of 2,5-dichloroaniline in a reaction flask.[1]

-

The reaction mixture is heated to boiling for ten minutes.[1]

-

After boiling, the mixture is cooled to room temperature.[1]

-

The cooled reaction mixture is then poured into 100 ml of ice-cold water, which will cause the solid product to precipitate.[1]

-

The resulting solid, N-(2,5-dichlorophenyl)benzenesulfonamide, is collected by filtration under suction using a Buchner funnel.[1]

-

The collected solid is washed thoroughly with cold water.[1]

-

For purification, the crude product is recrystallized from dilute ethanol to a constant melting point.[1]

-

The purity of the compound can be further verified by infrared and NMR spectroscopy.[1]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of N-(2,5-dichlorophenyl)benzenesulfonamide.

| Parameter | Value | Reference |

| Step 1: Benzenesulfonyl Chloride Synthesis | ||

| Volume of Benzene | 10 ml | [1] |

| Volume of Chloroform | 40 ml | [1] |

| Volume of Chlorosulfonic Acid | 25 ml | [1] |

| Reaction Temperature | 0°C | [1] |

| Step 2: N-(2,5-dichlorophenyl)benzenesulfonamide Synthesis | ||

| Reactant Ratio | Stoichiometric | [1] |

| Reaction Time | 10 minutes (boiling) | [1] |

| Volume of Ice-cold Water for Precipitation | 100 ml | [1] |

| Recrystallization Solvent | Dilute Ethanol | [1] |

Visualizing the Synthesis and Potential Biological Context

To further elucidate the process and potential applications, the following diagrams have been generated.

Caption: Workflow for the synthesis of N-(2,5-dichlorophenyl)benzenesulfonamide.

Relevance in Drug Development: Targeting Signaling Pathways

Sulfonamide derivatives are a significant class of compounds in medicinal chemistry, known to exhibit a wide range of biological activities. They have been identified as potent inhibitors of various enzymes and receptors, thereby modulating key cellular signaling pathways implicated in diseases such as cancer.[2]

The general structure of N-(aryl)benzenesulfonamides allows for diverse substitutions on both aromatic rings, providing a scaffold for the development of targeted inhibitors. These compounds have been shown to act as:

-

Tyrosine Kinase Inhibitors: By blocking the activity of tyrosine kinases, they can disrupt signaling pathways that are crucial for cancer cell proliferation and survival.[2]

-

Carbonic Anhydrase Inhibitors: Inhibition of these enzymes can alter the pH balance in cancer cells, leading to reduced growth and survival.[2]

-

Aromatase Inhibitors: By interfering with estrogen synthesis, they can be effective in hormone-dependent cancers.[2]

-

Matrix Metalloproteinase (MMP) Inhibitors: Inhibition of MMPs can prevent cancer cell invasion and metastasis.[2]

-

Histone Deacetylase (HDAC) Inhibitors: This represents an emerging area for epigenetic-based cancer therapies.[2]

The following diagram illustrates a simplified, hypothetical signaling pathway that could be targeted by a sulfonamide-based inhibitor.

References

Physicochemical Properties of N-(2,5-dichlorophenyl)benzenesulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

N-(2,5-dichlorophenyl)benzenesulfonamide belongs to the sulfonamide class of compounds, a versatile scaffold with a broad spectrum of biological activities. The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic profiles, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET). Accurate characterization of these properties is therefore a cornerstone of the drug discovery and development process. This guide outlines the standard experimental procedures to elucidate the key physicochemical parameters of N-(2,5-dichlorophenyl)benzenesulfonamide.

Compound Profile

While specific experimental values for properties like melting point, solubility, pKa, and logP for N-(2,5-dichlorophenyl)benzenesulfonamide are not extensively documented, its fundamental molecular characteristics have been established through crystallographic studies.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₉Cl₂NO₂S | [1] |

| Molecular Weight | 302.16 g/mol | [1] |

| Chemical Structure | ||

|

|

Experimental Protocols for Physicochemical Characterization

The following sections detail the standardized experimental methodologies for determining the key physicochemical properties of N-(2,5-dichlorophenyl)benzenesulfonamide.

Synthesis of N-(2,5-dichlorophenyl)benzenesulfonamide

A general method for the synthesis of N-(aryl)benzenesulfonamides involves the reaction of a benzenesulfonyl chloride with a substituted aniline.[1][2]

Reaction Scheme:

Procedure:

-

A solution of benzene (10 ml) in chloroform (40 ml) is treated dropwise with chlorosulfonic acid (25 ml) at 0 °C.[1]

-

After the initial evolution of hydrogen chloride subsides, the reaction mixture is brought to room temperature and poured into crushed ice.[1]

-

The chloroform layer is separated, washed with cold water, and the solvent is evaporated to yield benzenesulfonyl chloride.[1]

-

The residual benzenesulfonyl chloride is then treated with stoichiometric amounts of 2,5-dichloroaniline and boiled for ten minutes.[1]

-

The reaction mixture is cooled to room temperature and added to ice-cold water (100 ml).[1]

-

The resulting solid, N-(2,5-dichlorophenyl)benzenesulfonamide, is filtered under suction, washed thoroughly with cold water, and recrystallized from dilute ethanol to a constant melting point.[1]

Melting Point Determination

The melting point of a crystalline solid is a crucial indicator of its purity. For a pure compound, the melting range is typically narrow (0.5-1.0°C).[3]

Methodology: Capillary Method

-

Sample Preparation: A small amount of the dry, powdered N-(2,5-dichlorophenyl)benzenesulfonamide is packed into a capillary tube to a height of 2-3 mm.[4]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or a Thiele tube.[3]

-

Heating: The sample is heated rapidly to approximately 10-15°C below the expected melting point, and then the heating rate is slowed to about 1-2°C per minute.[4]

-

Observation: The temperature at which the first liquid droplet appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[3][4]

Aqueous Solubility Determination

Aqueous solubility is a critical factor influencing drug absorption and bioavailability.

Methodology: Shake-Flask Method

-

Equilibration: An excess amount of solid N-(2,5-dichlorophenyl)benzenesulfonamide is added to a known volume of distilled water in a sealed flask.[5]

-

The flask is agitated in a constant temperature water bath (e.g., 25°C or 37°C) until equilibrium is reached (typically 24-48 hours).[5]

-

Phase Separation: The undissolved solid is separated from the aqueous solution by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.[5]

-

Quantification: The concentration of the dissolved compound in the clear aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is expressed in units such as mg/mL or µg/mL.

Dissociation Constant (pKa) Determination

The pKa value indicates the strength of an acid or base and is crucial for predicting the ionization state of a compound at a given pH, which affects its solubility, permeability, and receptor binding.

Methodology: Potentiometric Titration

-

Sample Preparation: A solution of N-(2,5-dichlorophenyl)benzenesulfonamide is prepared in a suitable solvent (e.g., a co-solvent system like methanol/water if aqueous solubility is low) at a known concentration (e.g., 1 mM).[6][7] The ionic strength of the solution is maintained with a background electrolyte like 0.15 M KCl.[6][7]

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) for an acidic compound or a strong acid (e.g., 0.1 M HCl) for a basic compound.[6][7]

-

pH Measurement: The pH of the solution is monitored using a calibrated pH electrode after each addition of the titrant.[6][7]

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve.[8]

Lipophilicity (logP) Determination

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which influences its ability to cross biological membranes.

Methodology: Shake-Flask Method

-

Solvent Saturation: n-Octanol and water (or a pH 7.4 buffer) are mutually saturated by shaking them together overnight and then allowing the phases to separate.[9][10]

-

Partitioning: A known amount of N-(2,5-dichlorophenyl)benzenesulfonamide is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.

-

Equilibration: The mixture is shaken gently for a set period (e.g., 1-2 hours) to allow for the compound to partition between the two phases, followed by a period for the phases to separate completely.[10]

-

Quantification: The concentration of the compound in both the n-octanol and aqueous phases is determined using an appropriate analytical technique (e.g., HPLC-UV).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.[10]

Experimental Workflow and Visualization

The following diagram illustrates a typical workflow for the synthesis and physicochemical characterization of N-(2,5-dichlorophenyl)benzenesulfonamide.

Caption: Synthesis and Physicochemical Characterization Workflow.

Conclusion

While specific quantitative physicochemical data for N-(2,5-dichlorophenyl)benzenesulfonamide remain to be fully elucidated in the public domain, this technical guide provides the necessary framework for their determination. The detailed experimental protocols for synthesis, melting point, aqueous solubility, pKa, and logP determination offer a robust starting point for researchers. The systematic characterization of these properties is an indispensable step in evaluating the potential of N-(2,5-dichlorophenyl)benzenesulfonamide as a lead compound in drug discovery programs.

References

- 1. N-(2,5-Dichlorophenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-(3,5-Dichlorophenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.ucalgary.ca [chem.ucalgary.ca]

- 4. ursinus.edu [ursinus.edu]

- 5. orbit.dtu.dk [orbit.dtu.dk]

- 6. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

Determining the Solubility of N-(2,5-dichlorophenyl)benzenesulfonamide in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Experimental Protocols for Solubility Determination

The most reliable and widely used method for determining the equilibrium solubility of a solid in a liquid is the isothermal shake-flask method .[1] This method involves saturating a solvent with the solute at a constant temperature and then measuring the concentration of the dissolved solute.

Key Experimental Protocol: Isothermal Shake-Flask Method

-

Preparation of Saturated Solution:

-

Add an excess amount of N-(2,5-dichlorophenyl)benzenesulfonamide to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure that equilibrium is reached.[1]

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant-temperature shaker or incubator. The temperature should be precisely controlled (e.g., 37 ± 1 ºC).[2]

-

Agitate the samples at a constant speed (e.g., 100 rpm) for a sufficient duration to reach equilibrium.[2] The time required to reach equilibrium can vary depending on the solute, solvent, and temperature, and may range from 24 to 48 hours or longer for poorly soluble compounds.[1][2] It is advisable to determine the equilibrium time by measuring the concentration at different time points until it becomes constant.

-

-

Phase Separation:

-

Once equilibrium is achieved, stop the agitation and allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant (the clear, saturated solution) using a pre-heated syringe to avoid precipitation of the solute upon cooling.

-

Filter the aliquot through a membrane filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.[3]

-

-

Quantification of Solute Concentration:

-

Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Determine the concentration of N-(2,5-dichlorophenyl)benzenesulfonamide in the diluted solution using a validated analytical technique, such as:

-

High-Performance Liquid Chromatography (HPLC): This is a common and accurate method for quantifying organic compounds. A calibration curve should be prepared using standard solutions of known concentrations.

-

UV-Vis Spectrophotometry: If the compound has a suitable chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength and using a calibration curve.[4]

-

-

-

Calculation of Solubility:

-

Calculate the solubility of N-(2,5-dichlorophenyl)benzenesulfonamide in the original solvent, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as moles per liter (mol/L), grams per liter (g/L), or milligrams per milliliter (mg/mL).

-

Data Presentation

Quantitative solubility data should be organized in a clear and structured manner to facilitate comparison and analysis. The following table provides a template for recording experimental results.

| Organic Solvent | Temperature (°C) | Solubility (mol/L) | Solubility (g/L) | Solubility (mg/mL) |

| e.g., Methanol | 25 | |||

| e.g., Ethanol | 25 | |||

| e.g., Acetone | 25 | |||

| e.g., Ethyl Acetate | 25 | |||

| e.g., Dichloromethane | 25 | |||

| e.g., Toluene | 25 | |||

| e.g., 1,4-Dioxane | 25 | |||

| e.g., Dimethyl Sulfoxide | 25 | |||

| ... | ... |

Factors Influencing Solubility

The solubility of N-(2,5-dichlorophenyl)benzenesulfonamide in organic solvents is governed by a complex interplay of factors related to the solute, the solvent, and the experimental conditions.[5]

-

Solute Properties:

-

Molecular Structure: The presence of polar functional groups (e.g., the sulfonamide group) and nonpolar regions (the dichlorophenyl and benzene rings) will dictate its interaction with different solvents.

-

Crystal Lattice Energy: The strength of the intermolecular forces in the solid state must be overcome by solute-solvent interactions for dissolution to occur.

-

-

Solvent Properties:

-

Polarity: The principle of "like dissolves like" is a useful guideline. Polar solvents are generally better at dissolving polar solutes, while nonpolar solvents are more effective for nonpolar solutes.

-

Hydrogen Bonding Capacity: Solvents that can act as hydrogen bond donors or acceptors may have specific interactions with the sulfonamide group.

-

Hildebrand and Hansen Solubility Parameters: These parameters provide a more quantitative measure of the cohesive energy density of a solvent and can be used to predict solubility.[6][7][8] Generally, a solute will have maximum solubility in a solvent with a similar solubility parameter.[9]

-

-

Temperature:

-

The solubility of solids in liquids typically increases with increasing temperature, as the dissolution process is often endothermic.[5]

-

Visualizations

Experimental Workflow for Solubility Determination

Caption: A generalized workflow for the experimental determination of solubility using the isothermal shake-flask method.

Factors Influencing Sulfonamide Solubility

Caption: Key factors influencing the solubility of sulfonamides in organic solvents.

Conclusion

This technical guide provides a robust framework for researchers to systematically determine and understand the solubility of N-(2,5-dichlorophenyl)benzenesulfonamide in organic solvents. By following the detailed experimental protocol, organizing data effectively, and considering the fundamental factors that govern solubility, scientists can generate the critical data needed to advance the research and development of this compound. The provided visualizations offer a clear overview of the experimental process and the interplay of factors influencing solubility.

References

- 1. dissolutiontech.com [dissolutiontech.com]

- 2. scielo.br [scielo.br]

- 3. researchgate.net [researchgate.net]

- 4. bioassaysys.com [bioassaysys.com]

- 5. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]

- 6. Understanding the Hildebrand Solubility Parameter: A Key Concept in Solubility Science [onlytrainings.com]

- 7. wjarr.com [wjarr.com]

- 8. Hildebrand solubility parameter - Wikipedia [en.wikipedia.org]

- 9. Extended Hildebrand Solubility Approach: Prediction and Correlation of the Solubility of Itraconazole in Triacetin: Water Mixtures at 298.15°K - PMC [pmc.ncbi.nlm.nih.gov]

biological activity of benzenesulfonamide derivatives

An In-depth Technical Guide to the Biological Activity of Benzenesulfonamide Derivatives

Introduction

The benzenesulfonamide moiety is a cornerstone pharmacophore in modern medicinal chemistry. Characterized by a benzene ring attached to a sulfonamide group (-SO₂NH₂), this scaffold is the foundation for a vast array of therapeutic agents. Its unique chemical properties, including the ability of the sulfonamide group to act as a potent zinc-binding group, have enabled the development of drugs targeting a wide range of enzymes and receptors. This versatility has led to the discovery of benzenesulfonamide derivatives with applications as anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antidiabetic agents.[1][2] This guide provides a detailed overview of the diverse biological activities of these compounds, focusing on their mechanisms of action, supported by quantitative data, experimental protocols, and pathway visualizations.

Major Biological Activities and Mechanisms of Action

The therapeutic effects of benzenesulfonamide derivatives are primarily achieved through highly specific enzyme inhibition, although other mechanisms such as disruption of protein polymerization and cell cycle arrest have also been identified.

Enzyme Inhibition

The sulfonamide group is an excellent zinc-binding moiety, making it a privileged scaffold for designing inhibitors of metalloenzymes.

Carbonic Anhydrase (CA) Inhibition: Carbonic anhydrases are a family of zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[3] They are involved in numerous physiological processes, and their dysregulation is linked to several diseases. Benzenesulfonamides, particularly those with a primary sulfonamide group, are potent inhibitors of various CA isoforms.[4]

-

Anticancer Activity: Tumor-associated isoforms, especially CA IX and XII, are overexpressed in many hypoxic solid tumors.[5][6] They help maintain the intracellular pH in the acidic tumor microenvironment, promoting cancer cell survival, proliferation, and metastasis. Selective inhibition of CA IX by benzenesulfonamide derivatives is a key strategy for developing novel anticancer agents.[5][6][7] Several derivatives show potent, low-nanomolar inhibition of CA IX.[5][8]

-

Anticonvulsant Activity: Certain CA inhibitors, such as acetazolamide and zonisamide, are used clinically to treat epilepsy.[4] The anticonvulsant effect is linked to the inhibition of brain-specific isoforms like hCA II and hCA VII, which leads to the stabilization of neuronal membranes.[4][9]

-

Other Applications: CA inhibitors are also used as antiglaucoma agents and diuretics.

Cyclooxygenase (COX) Inhibition: Benzenesulfonamide derivatives are central to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) known as selective COX-2 inhibitors or "coxibs" (e.g., Celecoxib).[10] These drugs target the COX-2 enzyme, which is responsible for mediating pain and inflammation, while showing lower affinity for the COX-1 isoform, thereby reducing the risk of gastrointestinal side effects associated with traditional NSAIDs.[10][11] Several novel derivatives have been developed that show higher potency and selectivity for COX-2 than celecoxib.[12]

Other Enzyme Targets: The benzenesulfonamide scaffold has been successfully employed to inhibit a variety of other enzymes, demonstrating its broad applicability in drug design.

-

Acetylcholinesterase (AChE), α-Glycosidase, and Glutathione S-transferase (GST): Certain derivatives have shown potent inhibitory activity against these enzymes, suggesting potential applications in neurodegenerative diseases, diabetes, and detoxification processes.[13]

-

Paraoxonase-I (PON1): Some benzenesulfonamide derivatives containing imine and amine groups have been identified as potential inhibitors of human paraoxonase-I, an enzyme involved in organophosphate detoxification and lipid metabolism.[14]

Anticancer Activity Beyond CA Inhibition

While CA IX inhibition is a primary mechanism, some benzenesulfonamide derivatives exert their anticancer effects through other pathways.

-

Tubulin Polymerization Inhibition: A series of derivatives have been shown to interact with tubulin, disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis. One compound, BA-3b, demonstrated potent antiproliferative activity with IC₅₀ values in the low nanomolar range (0.007 to 0.036 μM) across multiple cancer cell lines.[15]

-

Cell Cycle Arrest: Some quinazoline sulfonates have been found to induce strong cell cycle arrest in the G2/M phase, leading to apoptosis and autophagy. These compounds showed high submicromolar activity against leukemia and colon cancers.[16]

Antimicrobial Activity

The history of benzenesulfonamides is rooted in their role as the first class of synthetic antibacterial agents ("sulfa drugs"). This activity has been expanded upon with the development of new derivatives.

-

Mechanism: While not always explicitly detailed in recent literature, the classic mechanism involves the inhibition of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.

-

Modern Derivatives: Newer research focuses on creating derivatives by incorporating other bioactive moieties like thiazole, oxadiazole, or coumarin to enhance activity and overcome resistance.[17][18] These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi.[1][17][19] For instance, an isopropyl-substituted derivative displayed a low Minimum Inhibitory Concentration (MIC) of 3.9 μg/mL against S. aureus.[18]

Other Therapeutic Activities

-

Antidiabetic Activity: A series of N-(4-phenylthiazol-2-yl)benzenesulfonamides have shown considerable in-vivo antidiabetic activity in streptozotocin-induced diabetic rat models, comparable to the well-known drug glibenclamide.[20][21]

-

Cardiovascular Effects: Certain derivatives can decrease perfusion pressure and coronary resistance in isolated heart models, suggesting potential vasodilatory effects, possibly through the inhibition of calcium channels.[22]

Data Presentation: Quantitative Biological Activity

The following tables summarize the quantitative data for representative benzenesulfonamide derivatives across various biological targets.

Table 1: Carbonic Anhydrase (CA) Inhibition Data

| Compound/Series | Target Isoform | Inhibition Constant (Kᵢ or IC₅₀) | Reference |

|---|---|---|---|

| Thiazolone-benzenesulfonamides (4e, 4g, 4h) | hCA IX | 10.93–25.06 nM (IC₅₀) | [5][6] |

| Thiazolone-benzenesulfonamides (4e, 4g, 4h) | hCA II | 1.55–3.92 µM (IC₅₀) | [5][6] |

| Triazole-benzenesulfonamides | hCA IX | 1.5–38.9 nM (Kᵢ) | [8] |

| Triazole-benzenesulfonamides | hCA XII | 0.8–12.4 nM (Kᵢ) | [8] |

| Gln-disubstituted derivative | hCA IX | 29.6 nM (Predicted Kᵢ) | [7] |

| Ser/Ala-disubstituted derivatives | hCA IX | 8.7 / 8.4 nM (Predicted Kᵢ) |[7] |

Table 2: Anticancer Activity Data

| Compound/Series | Cell Line(s) | Activity (IC₅₀) | Mechanism | Reference |

|---|---|---|---|---|

| Compound BA-3b | 7 cancer cell lines | 0.007–0.036 µM | Tubulin Polymerization Inhibition | [15] |

| Quinazoline Sulfonates (BS1, BS4) | K562 (Leukemia) | 0.172 µM, 0.173 µM | G2/M Cell Cycle Arrest | [16] |

| Indoline-benzenesulfonamides (4b, 4d, 5d, 5g) | A549, HeLa, MCF-7, Du-145 | 1.98–2.72 µM | Not specified | [2] |

| Thiazolone-benzenesulfonamides (4g) | MCF-7 (Breast) | 2.55 µM | CA IX Inhibition | [6] |

| Imidazole-benzenesulfonamides | MDA-MB-231 (Breast) | 20.5 ± 3.6 µM (EC₅₀) | Not specified | [23] |

| Compound AL106 | U87 (Glioblastoma) | 58.6 µM | TrkA Inhibition |[24] |

Table 3: Cyclooxygenase (COX) Inhibition Data

| Compound/Series | Target | Activity (IC₅₀) | Selectivity Index (COX-1/COX-2) | Reference |

|---|---|---|---|---|

| Compound 20 (LA2135) | COX-2 | 0.74 µM | 114.5 | [11] |

| Compound 20 (LA2135) | COX-1 | 85.13 µM | 114.5 | [11] |

| Compound 6b | COX-2 | 0.04 µM | 329 | [12] |

| Compound 6j | COX-2 | 0.04 µM | 312 | [12] |

| Celecoxib (Reference) | COX-2 | 0.05 µM | 294 |[12] |

Table 4: Antimicrobial Activity Data

| Compound/Series | Microorganism | Activity (MIC) | Reference |

|---|---|---|---|

| Isopropyl-substituted derivative | S. aureus, A. xylosoxidans | 3.9 µg/mL | [18] |

| Compound 4d | E. coli | 6.72 mg/mL | [1][25] |

| Compound 4h | S. aureus | 6.63 mg/mL | [1][25] |

| Compound 4a | P. aeruginosa, S. typhi | 6.67, 6.45 mg/mL | [1][25] |

| Compound 4e | A. niger | 6.28 mg/mL |[1][25] |

Experimental Protocols

Providing a detailed methodology is crucial for reproducibility. Below is a representative protocol for a key assay used to evaluate benzenesulfonamide derivatives.

Protocol: In-Vitro Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration)

This method measures the inhibition of the CA-catalyzed hydration of carbon dioxide. The assay follows the change in pH using an indicator, as the reaction produces a proton.

1. Reagents and Buffers:

-

Buffer: 10 mM HEPES or TRIS, pH 7.5, containing 20 mM NaClO₄.

-

Enzyme Stock: Purified human carbonic anhydrase (e.g., hCA II or hCA IX) at a concentration of 1 mg/mL, stored at -20°C. A working solution (e.g., 10 µM) is prepared in the assay buffer.

-

Substrate: CO₂-saturated water. Prepared by bubbling CO₂ gas through deionized water for at least 30 minutes on ice.

-

Indicator: pH indicator solution (e.g., 0.2 mM p-Nitrophenol) in the assay buffer.

-

Inhibitor Stock: Benzenesulfonamide derivatives are dissolved in DMSO to a stock concentration of 10 mM and serially diluted to the desired test concentrations.

2. Instrumentation:

-

A stopped-flow spectrophotometer capable of rapid mixing and kinetic measurements.

3. Assay Procedure:

-

Equilibrate the instrument and all solutions to a constant temperature (e.g., 25°C).

-

Syringe 1: Load with the enzyme solution (e.g., 2 µM final concentration) and the pH indicator in the assay buffer. Add the desired concentration of the benzenesulfonamide inhibitor (or DMSO for control). Incubate for 15 minutes to allow for enzyme-inhibitor binding.

-

Syringe 2: Load with the CO₂-saturated water.

-

Measurement: Rapidly mix the contents of the two syringes (1:1 ratio) in the instrument's observation cell.

-

Monitor the decrease in absorbance of the pH indicator at the appropriate wavelength (e.g., 400 nm for p-Nitrophenol) over time as protons are generated.

-

Record the initial linear rate of the reaction (the slope of the absorbance vs. time curve).

4. Data Analysis:

-

Calculate the percentage of remaining enzyme activity for each inhibitor concentration relative to the control (DMSO) measurement.

-

Plot the percentage of activity against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

-

The inhibition constant (Kᵢ) can be determined using the Cheng-Prusoff equation if the enzyme and substrate concentrations and the substrate's Michaelis constant (Kₘ) are known.

Mandatory Visualization: Signaling Pathways

Diagrams are essential for visualizing complex biological processes. The following Graphviz diagram illustrates the role of CA IX in the tumor microenvironment and its inhibition by benzenesulfonamide derivatives.

Caption: Role of CA IX in tumor pH regulation and its inhibition by benzenesulfonamides.

Conclusion

The benzenesulfonamide scaffold remains a highly privileged and versatile structure in drug discovery. Its derivatives have demonstrated a remarkable breadth of biological activity, targeting key enzymes involved in cancer, inflammation, microbial infections, epilepsy, and diabetes. The ability to potently and often selectively inhibit metalloenzymes like carbonic anhydrases and cyclooxygenases is a testament to the scaffold's favorable physicochemical properties. Future research will likely focus on designing next-generation derivatives with enhanced isoform selectivity to improve efficacy and minimize off-target effects, as well as exploring novel mechanisms of action to address unmet medical needs and combat drug resistance.

References

- 1. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]

- 6. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthetic Strategies and Computational Inhibition Activity Study for Triazinyl-Substituted Benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]

- 11. Selective COX-2 inhibitors. Part 2: synthesis and biological evaluation of 4-benzylideneamino- and 4-phenyliminomethyl-benzenesulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. Benzenesulfonamide derivatives containing imine and amine groups: Inhibition on human paraoxonase and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis, anti-cancer evaluation of benzenesulfonamide derivatives as potent tubulin-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Emergent antibacterial activity of N -(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03882F [pubs.rsc.org]

- 19. Antimicrobial activity of some 1,2-benzisothiazoles having a benzenesulfonamide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Synthesis and antidiabetic evaluation of benzenesulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Synthesis and Antidiabetic Evaluation of Benzenesulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 22. periodicos.cerradopub.com.br [periodicos.cerradopub.com.br]

- 23. mdpi.com [mdpi.com]

- 24. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

The Dichotomous Nature of Dichlorophenyl Compounds: A Technical Guide to their Mechanisms of Action

For Immediate Release

[City, State] – [Date] – The ubiquitous dichlorophenyl moiety, a common feature in a diverse array of biologically active compounds, presents a fascinating case of structural influence on pharmacological and physiological effects. From modulating neurotransmission in the central nervous system to disrupting vital processes in pests and weeds, dichlorophenyl-containing molecules have been harnessed for both therapeutic and agricultural applications. This in-depth technical guide provides a comprehensive overview of the core mechanisms of action for several key classes of these compounds, offering valuable insights for researchers, scientists, and drug development professionals. The guide summarizes quantitative data, details experimental protocols, and visualizes complex biological pathways and workflows.

Modulation of Dopaminergic Neurotransmission: The Case of Aripiprazole and its Analogs

Dichlorophenylpiperazine derivatives are prominent in the development of antipsychotic drugs, with aripiprazole serving as a landmark example. The mechanism of action of these compounds is centered on their interaction with dopamine receptors, particularly the D2 and D3 subtypes.

Aripiprazole, and its active metabolite dehydroaripiprazole, which also contains a dichlorophenyl group, exhibit a unique pharmacological profile as partial agonists at D2 and D3 receptors.[1] This means they act as stabilizers of dopamine signaling; in conditions of excessive dopaminergic activity (hyperdopaminergic states), they act as functional antagonists, while in low dopamine conditions (hypodopaminergic states), they exhibit agonistic properties. This dual action is thought to contribute to aripiprazole's efficacy in treating a broad range of symptoms in schizophrenia and bipolar disorder, with a lower incidence of extrapyramidal side effects compared to full D2 antagonists.[2][3]

The 2,3-dichlorophenylpiperazine (2,3-DCPP) moiety is a key structural feature for high-affinity binding to dopamine receptors.[4] Structure-activity relationship studies have shown that the dichlorophenyl group contributes significantly to the binding affinity and selectivity of these ligands for the D3 receptor over the D2 and D4 subtypes.[5]

Quantitative Data: Receptor Binding Affinities

The following table summarizes the binding affinities (Ki values) of aripiprazole and its metabolite for various dopamine and serotonin receptors, highlighting the key role of the dichlorophenyl moiety in receptor interaction. Lower Ki values indicate higher binding affinity.

| Compound | D2 Receptor Ki (nM) | D3 Receptor Ki (nM) | 5-HT1A Receptor Ki (nM) | 5-HT2A Receptor Ki (nM) |

| Aripiprazole | 0.34[2][6] | 0.8[6] | 1.7[6] | 3.4[6] |

| Dehydroaripiprazole | ~0.6 | ~1.3 | ~4.1 | ~10.2 |

Signaling Pathway: Dopamine D2 Receptor Modulation

Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7][8] As a partial agonist, aripiprazole modulates this pathway, attenuating the effects of high dopamine concentrations and stimulating the receptor in low dopamine environments.

Experimental Protocol: Radioligand Binding Assay for Dopamine Receptors

This protocol outlines the determination of binding affinity of dichlorophenyl-containing compounds to dopamine D2 and D3 receptors expressed in Chinese Hamster Ovary (CHO) cells using a radioligand displacement assay with [³H]-Spiperone.[9][10][11]

1. Cell Culture and Membrane Preparation:

-

Culture CHO cells stably expressing human dopamine D2 or D3 receptors in appropriate growth medium.

-

Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in assay buffer.

-

Determine protein concentration of the membrane preparation using a suitable method (e.g., Bradford assay).

2. Binding Assay:

-

In a 96-well plate, combine the following in a final volume of 200 µL:

-

50 µL of cell membrane preparation (containing a defined amount of protein).

-

50 µL of various concentrations of the unlabeled dichlorophenyl-containing test compound.

-

50 µL of [³H]-Spiperone (a radiolabeled D2/D3 antagonist) at a fixed concentration (typically near its Kd value).

-

50 µL of assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

-

-

For determination of non-specific binding, a parallel set of wells should contain a high concentration of a known D2/D3 antagonist (e.g., haloperidol) instead of the test compound.

-

Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

3. Separation and Detection:

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Wash the filters rapidly with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

4. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

-

Calculate the Ki value (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Induction of Cytotoxicity in Cancer Cells: Dichlorophenylacrylonitriles and Thiazolidinediones

Certain dichlorophenyl-containing compounds have demonstrated potent cytotoxic effects against various cancer cell lines, making them interesting candidates for anticancer drug development. Their mechanisms of action often involve the modulation of specific signaling pathways that control cell growth, proliferation, and apoptosis.

Dichlorophenylacrylonitriles as Aryl Hydrocarbon Receptor (AhR) Ligands:

Dichlorophenylacrylonitriles have been identified as ligands for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[12][13] The canonical AhR signaling pathway involves the binding of a ligand to the cytosolic AhR, which then translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to xenobiotic-responsive elements (XREs) in the DNA.[6][12][13][14][15] This leads to the transcription of a battery of genes, including those encoding for cytochrome P450 enzymes like CYP1A1 and CYP1B1. The sustained activation of the AhR pathway by certain ligands can lead to cellular stress and apoptosis, which is believed to be a key mechanism behind the selective cytotoxicity of these compounds in breast cancer cells.

3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) and CYP3A4-Dependent Bioactivation:

The cytotoxicity of 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione (DCPT) in human hepatoma (HepG2) cells is a more complex process, involving metabolic activation by cytochrome P450 enzymes.[16][17] Specifically, the cytotoxicity of DCPT is enhanced in cells expressing CYP3A4, suggesting that a metabolite of DCPT, rather than the parent compound itself, is the primary cytotoxic agent.[16] Inhibition of CYP3A4 attenuates DCPT's toxicity, while induction of the enzyme potentiates it.[16] This highlights the importance of considering metabolic pathways when evaluating the mechanism of action of dichlorophenyl-containing compounds.

Quantitative Data: Cytotoxicity

The following table presents the half-maximal inhibitory concentration (IC50) values for DCPT in wild-type and CYP3A4-transfected HepG2 cells, demonstrating the role of CYP3A4 in its cytotoxic activity.

| Compound | Cell Line | IC50 (µM) |

| DCPT | HepG2 (Wild-Type) | 233.0 ± 19.7[16] |

| DCPT | HepG2 (CYP3A4-transfected) | 160.2 ± 5.9[16] |

Signaling Pathway: Aryl Hydrocarbon Receptor (AhR)

The binding of a dichlorophenylacrylonitrile ligand to the AhR initiates a cascade of events leading to the expression of target genes that can ultimately result in cytotoxicity.

Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[18][19][20][21][22]

1. Cell Plating:

-

Seed cells (e.g., HepG2, MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.

2. Compound Treatment:

-

Treat the cells with various concentrations of the dichlorophenyl-containing compound for a specified period (e.g., 48-72 hours). Include a vehicle control.

3. Cell Fixation:

-

Gently remove the culture medium and fix the cells by adding cold trichloroacetic acid (TCA) to each well.

-

Incubate the plate at 4°C for at least 1 hour.

4. Staining:

-

Wash the plate several times with water to remove the TCA.

-

Add Sulforhodamine B (SRB) solution to each well and incubate at room temperature for 30 minutes.

5. Washing:

-

Remove the SRB solution and wash the plate with 1% acetic acid to remove unbound dye.

6. Solubilization and Absorbance Reading:

-

Air-dry the plate and then add a Tris-base solution to each well to solubilize the protein-bound dye.

-

Read the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader.

7. Data Analysis:

-

The absorbance is directly proportional to the number of living cells.

-

Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

-

Determine the GI50 (concentration that causes 50% growth inhibition) by plotting the percentage of cell viability against the logarithm of the compound concentration.

Disruption of Plant Growth: The Herbicidal Action of 2,4-Dichlorophenoxyacetic Acid (2,4-D)

2,4-Dichlorophenoxyacetic acid (2,4-D) is a widely used systemic herbicide that selectively controls broadleaf weeds.[14][19] Its mechanism of action lies in its ability to mimic the natural plant hormone auxin.[9][10][19]

At the molecular level, 2,4-D binds to auxin receptors, primarily the F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and other members of the AUXIN SIGNALING F-BOX (AFB) family.[23] This binding promotes the interaction between the TIR1/AFB receptor and Aux/IAA transcriptional repressor proteins.[2][23][24][25] This interaction targets the Aux/IAA proteins for ubiquitination and subsequent degradation by the 26S proteasome.[2][23][24][25] The degradation of these repressors unleashes Auxin Response Factors (ARFs), which are transcription factors that regulate the expression of auxin-responsive genes.[2][23][24][25] The uncontrolled and sustained activation of these genes by 2,4-D leads to abnormal and disorganized plant growth, ultimately resulting in the death of susceptible dicotyledonous plants.[9][14][21]

Signaling Pathway: Auxin

The binding of 2,4-D to the TIR1/AFB receptor initiates a signaling cascade that leads to the expression of auxin-responsive genes, causing uncontrolled plant growth.

Neurotoxicity in Insects: The Action of Dichlorodiphenyltrichloroethane (DDT)

DDT, a well-known organochlorine insecticide, exerts its toxic effects by targeting the nervous system of insects.[26][27][28][] The primary molecular target of DDT is the voltage-gated sodium channels in neurons.[30][31]

Voltage-gated sodium channels are crucial for the generation and propagation of action potentials, the electrical signals that allow for nerve communication. DDT binds to these channels and modifies their function, specifically by slowing down the closing (inactivation) of the channel after it has opened in response to a nerve impulse.[30][31] This prolonged opening of the sodium channels leads to a persistent influx of sodium ions into the neuron, causing a state of hyperexcitability. The neuron is unable to repolarize properly, resulting in repetitive and uncontrolled firing of nerve impulses. This continuous stimulation of the nervous system leads to tremors, paralysis, and ultimately the death of the insect.[26][32]

Experimental Protocol: Patch-Clamp Electrophysiology for Sodium Channel Analysis

The patch-clamp technique allows for the direct measurement of ion channel activity in the membrane of excitable cells, such as insect neurons.

1. Neuron Preparation:

-

Isolate neurons from a suitable insect model (e.g., cockroach giant axons, cultured insect neurons).

-

Prepare the neurons for patch-clamping by creating a clean membrane surface.

2. Patch-Clamp Recording:

-

Use a glass micropipette with a very fine tip to form a high-resistance seal ("gigaseal") with the neuron's membrane.

-

Apply a small amount of suction to rupture the patch of membrane under the pipette tip, gaining electrical access to the inside of the cell (whole-cell configuration).

-

Use a patch-clamp amplifier to control the membrane potential and record the ionic currents flowing through the sodium channels.

3. Compound Application:

-

Perfuse the external solution with a known concentration of DDT.

-

Record the sodium currents before and after the application of DDT.

4. Data Analysis:

-

Analyze the recorded currents to determine the effect of DDT on the properties of the sodium channels, such as the kinetics of activation and inactivation.

-

The characteristic effect of DDT is a prolongation of the sodium current, reflecting the slowed inactivation of the channels.

Conclusion

The dichlorophenyl moiety is a versatile structural element that imparts a wide range of biological activities to the molecules in which it is found. From the nuanced modulation of neurotransmitter receptors in the brain to the potent disruption of fundamental cellular processes in pests and weeds, the mechanisms of action of dichlorophenyl-containing compounds are diverse and complex. A thorough understanding of these mechanisms, supported by quantitative data and detailed experimental protocols, is crucial for the rational design and development of new therapeutic agents and agrochemicals with improved efficacy and safety profiles. The information presented in this guide serves as a valuable resource for researchers dedicated to advancing these fields.

References

- 1. In vitro pharmacology of aripiprazole, its metabolite and experimental dopamine partial agonists at human dopamine D2 and D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanisms of auxin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. revvity.com [revvity.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Dopamine receptor - Wikipedia [en.wikipedia.org]

- 8. Dopamine receptor D2 - Wikipedia [en.wikipedia.org]

- 9. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [bio-protocol.org]

- 10. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [en.bio-protocol.org]

- 11. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Canonical and non-canonical aryl hydrocarbon receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Signaling network map of the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 20. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PMC [pmc.ncbi.nlm.nih.gov]

- 21. SRB assay for measuring target cell killing [protocols.io]

- 22. abcam.com [abcam.com]

- 23. Structural Aspects of Auxin Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. youtube.com [youtube.com]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 30. giffordbioscience.com [giffordbioscience.com]

- 31. Evaluation of Silibinin Effects on the Viability of HepG2 (Human hepatocellular liver carcinoma) and HUVEC (Human Umbilical Vein Endothelial) Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 32. ijrr.com [ijrr.com]

The Genesis of Sulfa Drugs: A Technical Guide to the Historical Evolution of Sulfonamide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of sulfonamides marked a pivotal moment in the history of medicine, heralding the dawn of the antibiotic era. These synthetic antimicrobial agents were the first class of drugs to effectively combat systemic bacterial infections, saving countless lives and fundamentally altering the landscape of therapeutic medicine. This technical guide provides an in-depth exploration of the historical development of sulfonamide synthesis, from the serendipitous discovery of Prontosil to the sophisticated catalytic methods employed today. We will delve into the core chemical transformations, providing detailed experimental protocols for key synthetic milestones and presenting quantitative data to allow for a comparative analysis of these methodologies.

The Dawn of the Sulfa Era: The Discovery of Prontosil and Sulfanilamide

The journey of sulfonamides began in the early 1930s at the Bayer laboratories in Germany. A team led by Gerhard Domagk was investigating the antibacterial properties of azo dyes. In 1932, they synthesized a red dye, later named Prontosil rubrum, which demonstrated remarkable efficacy against streptococcal infections in mice[1][2][3]. This discovery, for which Domagk was awarded the 1939 Nobel Prize in Physiology or Medicine, was a landmark achievement[4][5].

Interestingly, Prontosil was found to be inactive in vitro. It was later discovered by researchers at the Pasteur Institute in France that Prontosil is a prodrug, which is metabolized in the body to the active compound, p-aminobenzenesulfonamide, more commonly known as sulfanilamide[1][6][7]. This revelation shifted the focus of synthetic efforts towards sulfanilamide and its derivatives, laying the foundation for the development of a vast arsenal of sulfa drugs.

The Classical Synthesis of Sulfanilamide from Aniline

The most historically significant and widely taught method for the synthesis of sulfanilamide starts from aniline. This multi-step process involves the protection of the amino group, chlorosulfonation, amination, and finally, deprotection.

Overall Reaction Pathway

Caption: Classical four-step synthesis of sulfanilamide from aniline.

Experimental Protocols

Step 1: Acetylation of Aniline to Acetanilide [8][9][10]

-

In a 250 mL Erlenmeyer flask, add 100 mL of 0.4 M hydrochloric acid.

-

To this, add 3.6 mL of aniline with stirring and warm the mixture to 50°C.

-

In a separate beaker, dissolve 6.0 g of sodium acetate trihydrate in 20 mL of water.

-

To the warm aniline hydrochloride solution, add 4.4 mL of acetic anhydride in one portion with rapid stirring.

-

Immediately add the sodium acetate solution to the reaction mixture.

-

Cool the mixture in an ice bath to induce crystallization.

-

Collect the precipitated acetanilide by vacuum filtration and wash with cold water.

Step 2: Chlorosulfonation of Acetanilide [8][11][12]

-

Place 2.7 g of dry acetanilide in a dry 50 mL round-bottom flask.

-

In a fume hood, carefully add 8.0 mL of chlorosulfonic acid dropwise to the acetanilide with cooling to maintain the temperature below 20°C.

-

Once the addition is complete, allow the mixture to warm to room temperature and then heat in a water bath at 70-80°C for 20 minutes.

-

Carefully pour the reaction mixture onto crushed ice to precipitate the product.

-

Collect the solid p-acetamidobenzenesulfonyl chloride by vacuum filtration and wash with cold water.

Step 3: Ammonolysis of p-Acetamidobenzenesulfonyl Chloride [4][8]

-

Transfer the crude p-acetamidobenzenesulfonyl chloride to a 125 mL Erlenmeyer flask.

-

Add 15 mL of concentrated aqueous ammonia and 15 mL of water.

-

Heat the mixture in a boiling water bath for 10-15 minutes with stirring.

-

Cool the reaction mixture in an ice bath to crystallize the product.

-

Collect the p-acetamidobenzenesulfonamide by vacuum filtration and wash with cold water.

Step 4: Hydrolysis of p-Acetamidobenzenesulfonamide to Sulfanilamide [8][13]

-

Place the crude p-acetamidobenzenesulfonamide in a 50 mL round-bottom flask.

-

Add a volume of 6 M hydrochloric acid equal to twice the weight of the sulfonamide.

-

Heat the mixture to boiling for 15-30 minutes.

-

Cool the solution and neutralize it by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

-

Cool the mixture in an ice bath to complete the precipitation of sulfanilamide.

-

Collect the product by vacuum filtration and wash with cold water.

-

Recrystallize from hot water to obtain pure sulfanilamide.

Quantitative Data

| Step | Reactants | Reagents | Conditions | Yield |

| 1. Acetylation | Aniline | Acetic Anhydride, Sodium Acetate | 50°C then ice bath | ~85-95% |

| 2. Chlorosulfonation | Acetanilide | Chlorosulfonic Acid | 70-80°C | ~70-80% |

| 3. Ammonolysis | p-Acetamidobenzenesulfonyl chloride | Aqueous Ammonia | Boiling water bath | ~60-70% |

| 4. Hydrolysis | p-Acetamidobenzenesulfonamide | Hydrochloric Acid, Sodium Bicarbonate | Boiling, then neutralization | ~80-90% |

Evolution of Synthetic Methodologies: Modern Approaches to Sulfonamide Synthesis

While the classical synthesis of sulfanilamide is robust, it often involves harsh reagents and conditions. Over the decades, significant efforts have been dedicated to developing milder, more efficient, and more versatile methods for constructing the sulfonamide linkage. These modern methods often employ transition metal catalysts and offer broader substrate scope and functional group tolerance.

The Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[14] This method can be applied to the synthesis of sulfonamides by coupling an aryl halide with a sulfonamide.

Caption: General scheme of the Ullmann condensation for N-aryl sulfonamide synthesis.

Experimental Protocol (Representative): [14]

-

To a reaction vessel, add the aryl iodide (1.0 mmol), the sulfonamide (1.2 mmol), copper(I) iodide (0.1 mmol), a suitable ligand (e.g., 1,10-phenanthroline, 0.2 mmol), and a base (e.g., K2CO3, 2.0 mmol).

-

Add a high-boiling polar solvent such as N-methylpyrrolidone (NMP) or dimethylformamide (DMF).

-

Heat the reaction mixture at a high temperature (typically 120-210°C) under an inert atmosphere for several hours.

-

After completion, cool the reaction, dilute with a suitable solvent, and filter to remove inorganic salts.

-

The product is then isolated and purified, often by column chromatography.

Quantitative Data:

| Aryl Halide | Amine | Catalyst System | Conditions | Yield |

| Aryl Iodide | Primary/Secondary Sulfonamide | CuI / Ligand | High Temperature | Moderate to excellent |

The Smiles Rearrangement

The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution. In the context of sulfonamide synthesis, a suitably substituted precursor can rearrange to form a sulfonamide linkage.[15][16]

Caption: The Smiles rearrangement pathway for sulfonamide synthesis.

Experimental Protocol (Representative): [12][17]

-

Dissolve the sulfonamide precursor (1.0 mmol) in a suitable solvent (e.g., THF, DMSO).

-

Add a base (e.g., NaOH, K2CO3) to initiate the rearrangement.

-

The reaction is typically stirred at room temperature or with gentle heating.

-

Upon completion, the reaction is quenched, and the product is extracted and purified.

Quantitative Data:

| Substrate | Base | Conditions | Yield |

| Electron-deficient aryl sulfonamides | Aqueous NaOH | 80°C | Good to excellent[12] |

| Sulfonamide-derived imines | K3PO4, photocatalyst | Visible light, 25°C | Moderate[18] |

The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a powerful tool for the formation of carbon-nitrogen bonds.[19][20][21] It offers a milder and more general alternative to the Ullmann condensation for the synthesis of N-aryl sulfonamides.

Caption: Catalytic cycle of the Buchwald-Hartwig amination for sulfonamide synthesis.

Experimental Protocol (Representative):

-

In a glovebox or under an inert atmosphere, combine the aryl halide (1.0 mmol), the sulfonamide (1.2 mmol), a palladium catalyst (e.g., Pd2(dba)3, 1-5 mol%), a phosphine ligand (e.g., XPhos, SPhos, 2-10 mol%), and a base (e.g., NaOtBu, K3PO4, 1.5-2.0 mmol).

-

Add an anhydrous solvent (e.g., toluene, dioxane).

-

Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir for the required time (a few hours to overnight).

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction, dilute with a suitable solvent, and filter through a pad of celite.

-

The filtrate is concentrated, and the product is purified by column chromatography.

Quantitative Data:

| Aryl Halide | Amine | Catalyst System | Conditions | Yield |

| Aryl Bromide/Chloride | Primary/Secondary Sulfonamide | Pd(OAc)2 / Ligand | 80-110°C | Good to excellent |

| Aryl Perfluorooctanesulfonates | Primary/Secondary Amines | Pd(dba)2 / Ligand | 80-90°C | Good |

Conclusion

The synthesis of sulfonamides has undergone a remarkable evolution, from the early days of dye chemistry to the sophisticated, catalyst-driven methodologies of modern organic synthesis. The classical multi-step synthesis from aniline, while historically important, has been largely supplemented by more efficient and versatile transition metal-catalyzed reactions like the Ullmann condensation and the Buchwald-Hartwig amination, as well as elegant rearrangement strategies such as the Smiles rearrangement. These modern methods have not only streamlined the synthesis of known sulfonamide drugs but have also opened up new avenues for the discovery of novel therapeutic agents by enabling the construction of a diverse range of complex sulfonamide-containing molecules. For researchers and professionals in drug development, a thorough understanding of this historical and technical progression is crucial for the continued innovation in this vital class of pharmaceuticals.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 4. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 5. Sulfanilamide Synthesis Lab Report - 664 Words | Bartleby [bartleby.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. To prepare and submit Sulphanilamide from acetanilide - Practical Medicinal Chemistry - HK Technical [hktechnical.com]

- 8. scribd.com [scribd.com]

- 9. Modern Trends in the Copper-Catalyzed Synthesis of Sulfonamides [ouci.dntb.gov.ua]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. asiapharmaceutics.info [asiapharmaceutics.info]

- 12. To synthesize and submit sulphanilamide | PPTX [slideshare.net]

- 13. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 15. Smiles-type free radical rearrangement of aromatic sulfonates and sulfonamides: syntheses of arylethanols and arylethylamines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. research.manchester.ac.uk [research.manchester.ac.uk]

- 17. pubs.acs.org [pubs.acs.org]

- 18. bu.edu.eg [bu.edu.eg]

- 19. pubs.acs.org [pubs.acs.org]

- 20. CN102304070A - Process for producing p-acetamidobenzene sulfonyl chloride - Google Patents [patents.google.com]

- 21. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Properties of N-(2,5-dichlorophenyl)benzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the molecular formula and molecular weight of N-(2,5-dichlorophenyl)benzenesulfonamide, a compound of interest in various research and development applications. The data is presented in a clear, tabular format for ease of reference.

Physicochemical Data Summary

The fundamental molecular properties of N-(2,5-dichlorophenyl)benzenesulfonamide are summarized in the table below. This information is critical for experimental design, analytical method development, and computational modeling.

| Property | Value |

| Molecular Formula | C₁₂H₉Cl₂NO₂S[1] |

| Molecular Weight | 302.16 g/mol [1] |

Experimental Protocols

This document focuses on the intrinsic molecular properties of N-(2,5-dichlorophenyl)benzenesulfonamide. As such, experimental protocols for synthesis or analysis are not detailed here. The provided data is based on established crystallographic analysis.[1]

Logical Relationships

The determination of the molecular weight of a compound is directly derived from its molecular formula and the atomic weights of its constituent elements. The following diagram illustrates this fundamental relationship.

Caption: Calculation of Molecular Weight.

References

Methodological & Application

Application Notes and Protocols for N-(2,5-dichlorophenyl)benzenesulfonamide in Enzyme Inhibition Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of N-(2,5-dichlorophenyl)benzenesulfonamide as an enzyme inhibitor. Due to the limited publicly available bioactivity data for this specific compound, this document leverages data from structurally similar molecules to provide guidance for experimental design and to highlight potential enzyme targets.

Introduction

These notes are intended to serve as a starting point for researchers interested in investigating the inhibitory potential of N-(2,5-dichlorophenyl)benzenesulfonamide. The provided protocols are based on established methods for assaying the activity of these potential target enzymes and can be adapted for the specific compound.

Potential Enzyme Targets and Signaling Pathways

Based on the activity of structurally related compounds, N-(2,5-dichlorophenyl)benzenesulfonamide is hypothesized to target one or more of the following enzymes:

-

Carbonic Anhydrases (CAs): These zinc-containing metalloenzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, including pH regulation, ion transport, and biosynthetic pathways. Inhibition of specific CA isoforms has therapeutic applications in glaucoma, epilepsy, and cancer.

-

Mitochondrial Electron Transport Chain Complexes: Specifically, Complexes II (Succinate Dehydrogenase) and III (Cytochrome bc1 Complex) are potential targets. These complexes are crucial for cellular respiration and ATP production. Their inhibition can lead to cellular metabolic stress and apoptosis, making them targets for anticancer and antimicrobial agents.

-

Fructose-1,6-bisphosphatase (FBPase): A key regulatory enzyme in the gluconeogenesis pathway, FBPase catalyzes the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate. Inhibiting FBPase can lower blood glucose levels, making it a target for the treatment of type 2 diabetes.

The following diagrams illustrate the signaling pathways associated with these potential enzyme targets.

Data Presentation: Enzyme Inhibition by Structurally Related Compounds

As direct inhibitory data for N-(2,5-dichlorophenyl)benzenesulfonamide is unavailable, the following tables summarize the inhibitory activities of structurally similar compounds against potential enzyme targets. This information can be used to estimate the potential potency and to guide concentration ranges in initial screening assays.

Table 1: Inhibition of Carbonic Anhydrase Isoforms by a Structurally Related Dichlorophenyl-Benzenesulfonamide Derivative.

| Compound | Target Enzyme | Inhibition Constant (Ki) |

| 2,5-dichloro-N-(4-hydroxyphenyl)benzenesulfonamide | hCA IX | Data not available |

| 2,5-dichloro-N-(4-hydroxyphenyl)benzenesulfonamide | hCA XII | Data not available |

Note: While a study mentions potent inhibitory activity of derivatives of 2,5-dichloro-N-(4-hydroxyphenyl)benzenesulfonamide against hCA IX and hCA XII, specific Ki values for the parent compound were not provided in the available literature.

Table 2: Inhibition of Mitochondrial Respiratory Chain Complexes by a Dichlorophenyl-Benzenesulfonamide Analog.

| Compound | Target Enzyme | IC50 |

| N-(3,5-Dichloro-4-(2,4,6-trichlorophenoxy)phenyl)benzenesulfonamide | Mitochondrial Complex II | Data not available |

| N-(3,5-Dichloro-4-(2,4,6-trichlorophenoxy)phenyl)benzenesulfonamide | Mitochondrial Complex III | Data not available |

Note: A study identified this compound as a dual-target inhibitor of both complexes, but specific IC50 values were not reported in the abstract.

Table 3: Inhibition of Fructose-1,6-bisphosphatase by a Dichlorophenyl-Benzenesulfonamide Analog.

| Compound | Target Enzyme |

| 2,5-dichloro-N-(5-chloro-1,3-benzoxazol-2-yl)benzenesulfonamide | Fructose-1,6-bisphosphatase 1 |

Experimental Protocols

The following are generalized protocols for enzyme inhibition assays for the potential targets of N-(2,5-dichlorophenyl)benzenesulfonamide. These should be optimized for specific laboratory conditions and enzyme sources.

Protocol 1: Carbonic Anhydrase Inhibition Assay (Esterase Activity)

This protocol is based on the spectrophotometric measurement of the hydrolysis of p-nitrophenylacetate (pNPA) by carbonic anhydrase.

Materials:

-

Purified carbonic anhydrase (e.g., bovine erythrocyte CA)

-

Tris-HCl buffer (50 mM, pH 7.4)

-

p-Nitrophenylacetate (pNPA)

-

N-(2,5-dichlorophenyl)benzenesulfonamide

-

DMSO (for dissolving the inhibitor)

-

96-well microplate

-

Microplate reader

Procedure:

-

Inhibitor Preparation: Prepare a stock solution of N-(2,5-dichlorophenyl)benzenesulfonamide in DMSO. Create a series of dilutions in the assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Tris-HCl buffer

-

Aqueous solution of carbonic anhydrase

-

Diluted N-(2,5-dichlorophenyl)benzenesulfonamide solution (or vehicle control - buffer with the same percentage of DMSO).

-

-

Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the pNPA solution to each well to start the reaction.

-

Measurement: Immediately measure the absorbance at 400 nm at regular intervals (e.g., every 30 seconds for 5-10 minutes) using a microplate reader. The rate of p-nitrophenol production is proportional to the enzyme activity.

-

Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Determine the IC50 value by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Workflow Diagram:

Protocol 2: Mitochondrial Complex II+III (Succinate-Cytochrome c Reductase) Activity Assay

This assay measures the combined activity of Complexes II and III by following the reduction of cytochrome c.

Materials:

-

Isolated mitochondria

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.4, with MgCl2 and EDTA)

-

Succinate (substrate for Complex II)

-

Cytochrome c (electron acceptor)

-

Rotenone (Complex I inhibitor, to prevent reverse electron flow)

-

Potassium cyanide (KCN) or Sodium Azide (Complex IV inhibitor)

-

N-(2,5-dichlorophenyl)benzenesulfonamide

-

DMSO

-

96-well microplate

-

Microplate reader

Procedure:

-

Inhibitor and Reagent Preparation: Prepare a stock solution of the inhibitor in DMSO and create serial dilutions. Prepare working solutions of substrates and other inhibitors in the assay buffer.

-

Assay Setup: In a 96-well plate, add the following:

-

Assay buffer

-

Rotenone

-

KCN or Sodium Azide

-

Diluted N-(2,5-dichlorophenyl)benzenesulfonamide solution (or vehicle control).

-

-

Mitochondria Addition: Add the isolated mitochondria to each well.

-